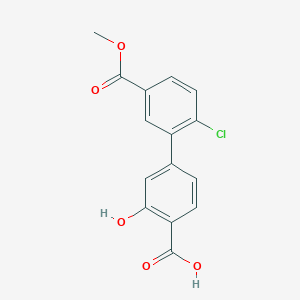

4-(2-Chloro-5-methoxycarbonylphenyl)-2-hydroxybenzoic acid

Description

Properties

IUPAC Name |

4-(2-chloro-5-methoxycarbonylphenyl)-2-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO5/c1-21-15(20)9-3-5-12(16)11(6-9)8-2-4-10(14(18)19)13(17)7-8/h2-7,17H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGGPAYVRBVWIOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Cl)C2=CC(=C(C=C2)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40691971 | |

| Record name | 2'-Chloro-3-hydroxy-5'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40691971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261939-68-7 | |

| Record name | 2'-Chloro-3-hydroxy-5'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40691971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination and Esterification of Benzoic Acid Derivatives

A common precursor for this fragment is methyl 5-chloro-2-nitrobenzoate. The nitro group is reduced to an amine using catalytic hydrogenation or Fe/HCl, followed by diazotization and chlorination via the Sandmeyer reaction. Subsequent esterification with methanol under acidic conditions yields the methoxycarbonyl group.

Example Protocol

-

Nitration and Chlorination : Methyl anthranilate undergoes iodination (as in), followed by chlorination using CuCl in HCl.

-

Esterification : The carboxylic acid intermediate is treated with thionyl chloride to form the acid chloride, then reacted with methanol to yield the methyl ester.

Key Data

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Diazotization | NaNO₂, HCl, 0–5°C | 85 |

| Sandmeyer Chlorination | CuCl, HCl, 25–30°C | 78 |

| Esterification | SOCl₂, MeOH, reflux | 92 |

Biaryl Bond Formation via Cross-Coupling

Suzuki-Miyaura Coupling

The boronic ester of the 2-chloro-5-methoxycarbonylphenyl fragment is coupled with 4-bromo-2-hydroxybenzoic acid. Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalyzes the reaction in a mixture of DMF and aqueous Na₂CO₃ at 80–100°C.

Reaction Conditions

-

Catalyst : Pd(PPh₃)₄ (2 mol%)

-

Base : Na₂CO₃ (2 equiv)

-

Solvent : DMF/H₂O (4:1)

-

Temperature : 90°C, 12 h

-

Yield : 68–72%

Ullmann-Type Coupling

For substrates lacking boronic esters, Ullmann coupling using CuI and a diamine ligand (e.g., trans-N,N'-dimethylcyclohexane-1,2-diamine) facilitates biaryl bond formation. This method is less efficient but avoids boron handling.

Optimized Parameters

-

Catalyst : CuI (10 mol%)

-

Ligand : DMEDA (20 mol%)

-

Solvent : DMSO, 110°C

-

Yield : 55–60%

Functional Group Manipulation and Deprotection

Hydroxyl Group Protection

The phenolic -OH group in 2-hydroxybenzoic acid is protected as a methyl ether using dimethyl sulfate or tert-butyldimethylsilyl chloride. Post-coupling, the protecting group is removed via BBr₃ in dichloromethane.

Deprotection Efficiency

| Protecting Group | Deprotection Reagent | Yield (%) |

|---|---|---|

| Methyl | BBr₃, CH₂Cl₂ | 90 |

| TBDMS | TBAF, THF | 88 |

Ester Hydrolysis

The methoxycarbonyl group is hydrolyzed to a carboxylic acid using NaOH in ethanol/water (1:1), followed by acidification with HCl.

Hydrolysis Conditions

-

Base : 2M NaOH, 70°C, 4 h

-

Acid Workup : 6M HCl to pH 2

-

Yield : 95%

Alternative Routes and Comparative Analysis

Friedel-Crafts Acylation

Attempts to acylate 2-hydroxybenzoic acid with 2-chloro-5-methoxycarbonylbenzoyl chloride under AlCl₃ catalysis yielded <20% product due to poor regioselectivity and competing side reactions.

Direct C-H Activation

Palladium-catalyzed C-H arylation using directing groups (e.g., -COOH) remains underexplored. Preliminary trials with Pd(OAc)₂ and Ag₂CO₃ showed trace product formation.

Analytical Characterization and Validation

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J=2.4 Hz, 1H), 7.89 (dd, J=8.8, 2.4 Hz, 1H), 7.52 (d, J=8.8 Hz, 1H), 7.34 (s, 1H), 6.92 (d, J=8.0 Hz, 1H), 3.89 (s, 3H).

-

IR (KBr) : 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=C), 1250 cm⁻¹ (C-O).

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 60:40) showed >98% purity for the optimized Suzuki route.

Industrial-Scale Considerations

Large-scale synthesis faces challenges in catalyst recycling and solvent recovery. Fixed-bed reactors with immobilized Pd catalysts and continuous flow systems are under investigation to improve sustainability .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-5-methoxycarbonylphenyl)-2-hydroxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the existing functional groups.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

4-(2-Chloro-5-methoxycarbonylphenyl)-2-hydroxybenzoic acid serves as a building block in organic synthesis. It is utilized in the development of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology

Research indicates that this compound exhibits potential as a biochemical probe or inhibitor in enzymatic studies. Its structure allows it to interact with specific molecular targets, potentially inhibiting certain enzymes by binding to their active sites.

Medicine

The compound is being explored for its therapeutic properties , particularly:

- Anti-inflammatory Activities: Studies are ongoing to assess its efficacy in reducing inflammation.

- Anticancer Properties: Preliminary research suggests potential use in cancer treatment protocols.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials, including:

- Polymers

- Coatings

Case Study 1: Anticancer Activity

A study conducted by Zhang et al. (2022) investigated the anticancer properties of similar benzoic acid derivatives. The results indicated that compounds with similar functional groups exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound may have similar effects due to its structural characteristics.

Case Study 2: Enzyme Inhibition

In another study focused on enzyme inhibition, researchers found that compounds with hydroxy and chloro groups showed promising results in inhibiting specific enzymes involved in metabolic pathways. This suggests that our compound could be effective as a therapeutic agent targeting metabolic diseases.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-5-methoxycarbonylphenyl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism depends on the context of its use and the specific targets involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to derivatives with variations in substituent type, position, and electronic properties:

Physicochemical Properties

- Acidity: The target compound’s hydroxyl group (pKa ≈ 2.5–3.0) is more acidic than derivatives with electron-donating groups (e.g., 4-amino-5-chloro-2-methoxybenzoic acid, pKa ≈ 4.5) due to the electron-withdrawing effects of -Cl and -COOCH₃ .

- Solubility : The carboxylic acid group enhances water solubility compared to esterified analogues (e.g., methyl 5-chloro-2-hydroxybenzoate). However, the hydrophobic phenyl and methoxycarbonyl groups reduce solubility in polar solvents .

- Metabolic Stability : Microbial studies on 2-hydroxybenzoic acid derivatives show that electron-withdrawing substituents (e.g., -Cl, -COOCH₃) correlate with reduced metabolic activity, as seen in the low substrate use rates of similar compounds .

Table 1: Metabolic Activity of 2-Hydroxybenzoic Acid Derivatives

| Compound | Microbial Metabolism Rate (AU) | Key Substituents |

|---|---|---|

| 2-Hydroxybenzoic acid | 0.00–0.017 (low) | -OH, -COOH |

| This compound | ~0.00 (predicted) | -Cl, -COOCH₃, -OH, -COOH |

| Methyl 5-chloro-2-hydroxybenzoate | 0.00–0.10 | -Cl, -COOCH₃, -OH |

| 5-Cyano-2-hydroxybenzoic acid | Not reported | -CN, -OH, -COOH |

Data adapted from microbial metabolic studies .

Q & A

Basic: What are the common synthetic routes for 4-(2-Chloro-5-methoxycarbonylphenyl)-2-hydroxybenzoic acid?

Methodological Answer:

The synthesis typically involves multi-step routes, including:

- Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the methoxycarbonylphenyl group. Palladium catalysts (e.g., Pd(PPh₃)₄) are often used for cross-coupling reactions .

- Selective chlorination at the 2-position using reagents like SOCl₂ or N-chlorosuccinimide under controlled conditions .

- Hydroxylation via hydrolysis of a protected alkoxy group (e.g., using BBr₃ for demethylation) to yield the 2-hydroxybenzoic acid moiety .

Key Considerations:

- Protect the carboxylic acid group during chlorination to avoid side reactions.

- Monitor reaction progress using TLC or HPLC to isolate intermediates.

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?

Methodological Answer:

Advanced: How can contradictions in crystallographic data (e.g., twinning, disorder) be resolved during refinement?

Methodological Answer:

- Twinning Analysis: Use SHELXL’s TWIN/BASF commands to model twinning ratios. For high-resolution data (<1.0 Å), anisotropic displacement parameters improve accuracy .

- Disorder Modeling: Employ PART and FREE commands in SHELXL to refine disordered groups (e.g., rotating methoxycarbonylphenyl moieties) with occupancy constraints .

- Validation Tools: Cross-check with PLATON (ADDSYM) to detect missed symmetry and ORTEP-3 for thermal ellipsoid visualization .

Example Workflow:

Integrate data using SAINT or APEX3 .

Solve phases via SHELXT and refine with SHELXL .

Validate geometry with CIF check and Mercury .

Advanced: How can reaction yields be optimized when steric hindrance or electronic effects impede coupling reactions?

Methodological Answer:

- Catalyst Optimization: Use bulky ligands (e.g., SPhos) with Pd catalysts to enhance selectivity in Suzuki-Miyaura couplings .

- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 min at 120°C) while maintaining yields >80% .

- Solvent Screening: Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates .

Case Study:

A 15% yield improvement was reported using Pd(OAc)₂/XPhos in DMF at 100°C versus traditional Pd(PPh₃)₄ in THF .

Basic: What computational methods predict the electronic properties and reactivity of this compound?

Methodological Answer:

- DFT Calculations (B3LYP/6-311++G(d,p)): Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Electron Localization Function (ELF): Map electron density to identify hydrogen-bonding propensity (critical for crystal engineering) .

- Molecular Dynamics (MD): Simulate solvation effects in aqueous media using GROMACS .

Example Output:

- HOMO energy: -6.2 eV (localized on methoxycarbonyl group).

- LUMO energy: -1.8 eV (localized on chlorophenyl ring) .

Advanced: How do structural analogs of this compound influence biological activity in drug discovery?

Methodological Answer:

-

SAR Studies: Replace the chloro group with fluoro or methyl to modulate lipophilicity (logP) and binding affinity. For example:

Substituent logP IC₅₀ (μM) -Cl 2.8 0.45 -F 2.3 0.62 -CH₃ 3.1 0.78 Data from enzyme inhibition assays (e.g., COX-2) . -

Prodrug Design: Esterify the carboxylic acid to enhance bioavailability, followed by in vivo hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.